Benzyl Octyl Adipate-d17 Benzyl Octyl Adipate-d17
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200702
InChI:
SMILES:
Molecular Formula: C₂₁H₁₅D₁₇O₄
Molecular Weight: 365.58

Benzyl Octyl Adipate-d17

CAS No.:

Cat. No.: VC0200702

Molecular Formula: C₂₁H₁₅D₁₇O₄

Molecular Weight: 365.58

* For research use only. Not for human or veterinary use.

Benzyl Octyl Adipate-d17 -

Specification

Molecular Formula C₂₁H₁₅D₁₇O₄
Molecular Weight 365.58

Introduction

Chemical Properties and Structure

Molecular Formula and Weight

Benzyl Octyl Adipate-d17 has distinct chemical properties that differentiate it from its non-deuterated counterpart. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₂₁H₁₅D₁₇O₄
Molecular Weight365.58 g/mol
Exact Mass365.337
Heavy Atoms Count25
Number of Rings1

The molecular formula indicates that 17 hydrogen atoms in the original structure have been replaced with deuterium atoms, resulting in the shifted molecular weight from 348.5 g/mol (non-deuterated) to approximately 365.58 g/mol.

Structural Characteristics

The structure of Benzyl Octyl Adipate-d17 is characterized by the replacement of 17 hydrogen atoms with deuterium atoms, primarily in the octyl chain. The IUPAC name "1-O-benzyl 6-O-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl) hexanedioate" indicates that all hydrogen atoms in the octyl group have been replaced with deuterium.

The compound retains the core adipate diester structure, with a benzyl group at one end and the deuterated octyl group at the other. The chemical structure can be represented by the SMILES notation:
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)CCCCC(=O)OCc1ccccc1

Physical Properties

The physical and chemical properties of Benzyl Octyl Adipate-d17 closely resemble those of its non-deuterated analog, with some subtle differences due to the isotopic substitution. These properties include:

PropertyValue
LogP5.61
Rotatable Bond Count16
Carbon Bond Saturation (Fsp3)0.619
Polar Surface Area53 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

The high LogP value (5.61) indicates that the compound is highly lipophilic, which is consistent with its use as a plasticizer. The compound has significant conformational flexibility with 16 rotatable bonds, potentially influencing its interactions with biological systems and polymers.

Nomenclature and Identification

Chemical Name and Synonyms

Benzyl Octyl Adipate-d17 is known by several names and synonyms in scientific literature and commercial catalogs:

Nomenclature TypeName
Common NameBenzyl Octyl Adipate-d17
IUPAC Name1-O-benzyl 6-O-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl) hexanedioate
Alternative NamesHexanedioic Acid 1-Octyl 6-(phenylmethyl) Ester-d17
Adipic Acid Benzyl Octyl Ester-d17
Hexanedioic Acid Octyl Phenylmethyl Ester-d17
Adimoll BO-d17

The variety of names reflects different systematic nomenclature approaches and common industry terminology.

Identification Numbers

For regulatory and database purposes, Benzyl Octyl Adipate-d17 is associated with several identification numbers:

Identifier TypeValue
CAS Number3089-55-2 (appears to be shared with non-deuterated version)
Product Reference CodesTR-B285582, TRC-B285582-10MG
Chemspace IDCSCS00160475373
Catalog NumbersB285582, CSC160475373

Applications and Uses

Research Applications

Benzyl Octyl Adipate-d17 serves as a valuable research tool, particularly in studies that require tracking of compounds through biological or chemical systems. The deuterium labeling allows researchers to follow the compound's metabolic fate and interactions using techniques such as mass spectrometry, which can differentiate between the labeled and unlabeled versions of the compound.

The primary research applications include:

  • Tracking metabolic pathways of adipate esters in biological systems

  • Studying the environmental fate of plasticizers

  • Investigating bioaccumulation and biotransformation processes

  • Serving as internal standards in analytical methods

Use as a Plasticizer

As the deuterated analog of Benzyl Octyl Adipate, which is commonly used as a plasticizer, Benzyl Octyl Adipate-d17 is valuable in plasticizer studies. The compound helps researchers understand how plasticizers interact with polymers and biological systems.

Research in this area is particularly relevant for:

  • Environmental monitoring of plasticizer migration

  • Development of safer plasticizing agents

  • Studies on plasticizer biodegradation

  • Investigations into potential health effects of plasticizer exposure

Pharmaceutical Applications

One of the most important applications of Benzyl Octyl Adipate-d17 is in pharmaceutical research, specifically in the development of prodrugs. The compound has been identified as useful for the synthesis of orally effective acid prodrugs of the β-Lactamase inhibitor Sulbactam.

This application holds significant potential for enhancing the bioavailability and efficacy of Sulbactam, which is an important antibacterial agent used in combination with beta-lactam antibiotics to overcome bacterial resistance.

SupplierCatalog NumberAmountPricePurityLead Time
CymitQuimicaTR-B28558210 mg€1,568.00Not specifiedNot specified
LGC StandardsTRC-B285582-10MG10 mgNot specifiedNot specifiedNot specified
Toronto Research ChemicalsNot specified10 mg$1,42590%50 days

The compound is typically shipped at room temperature and is primarily sourced from Canada.

The relatively high cost and limited availability reflect the specialized nature of this compound and the complex synthesis required for its production. The long lead time (50 days) also suggests that it may be synthesized on-demand rather than kept in stock.

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